molecular formula C21H28N2O3S B15282393 2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether

2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether

Cat. No.: B15282393
M. Wt: 388.5 g/mol
InChI Key: ZGCAQPICLQAALW-UHFFFAOYSA-N
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Description

2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and an ether linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:

    Nitration and Reduction: The initial step often involves the nitration of 2,6-dimethylphenyl to introduce nitro groups, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Etherification: The final step involves the reaction of the sulfonylated piperazine with 4-methylphenyl ethyl ether under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group and piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether
  • **2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl propyl ether

Uniqueness

Compared to similar compounds, 2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether exhibits unique properties due to the specific arrangement of its functional groups. This results in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2-ethoxy-5-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H28N2O3S/c1-5-26-19-10-9-16(2)15-20(19)27(24,25)23-13-11-22(12-14-23)21-17(3)7-6-8-18(21)4/h6-10,15H,5,11-14H2,1-4H3

InChI Key

ZGCAQPICLQAALW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C

Origin of Product

United States

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